2-Bromo-4-chloro-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene
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Overview
Description
2-Bromo-4-chloro-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is a complex organic compound characterized by the presence of bromine, chlorine, and methoxyphenoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with bromine and chlorine One common method involves the electrophilic aromatic substitution of benzene with bromine and chlorine under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by nucleophilic substitutions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, chlorine, methoxyphenol, and ethylene oxide.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce the corresponding dehalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-4-chloro-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzene: A simpler compound with only bromine and chlorine substituents.
2-Bromo-4-chloro-1-(chloromethyl)benzene: Contains an additional chloromethyl group.
1-Bromo-4-chloro-2-fluorobenzene: Includes a fluorine substituent in addition to bromine and chlorine.
Uniqueness
2-Bromo-4-chloro-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to the presence of multiple functional groups, which confer distinct chemical properties and reactivity. This complexity makes it a valuable compound for research and industrial applications, offering versatility in chemical synthesis and potential biological activity.
Properties
IUPAC Name |
2-bromo-4-chloro-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClO4/c1-20-16-4-2-3-5-17(16)23-11-9-21-8-10-22-15-7-6-13(19)12-14(15)18/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNNXIYLZIFVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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